molecular formula C17H14N4OS B3002037 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 885459-12-1

4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B3002037
CAS No.: 885459-12-1
M. Wt: 322.39
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Description

4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a 4-ethylphenyl group at position 4 and a sulfanyl (-SH) substituent at position 1 of the triazole ring. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including H1-antihistaminic, anticonvulsant, and anti-inflammatory effects . The sulfanyl group enhances electrophilic reactivity, enabling regioselective modifications, while the 4-ethylphenyl moiety contributes to lipophilicity and receptor binding .

Properties

IUPAC Name

4-(4-ethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-2-11-7-9-12(10-8-11)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-10H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMNHQISWBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenyl hydrazine with 2-mercaptoquinazolin-4-one in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the triazoloquinazoline ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain

Biological Activity

The compound 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the triazoloquinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and quinazolinone precursors. The general synthetic route includes:

  • Formation of Hydrazone : Reaction of 4-ethylphenyl isothiocyanate with hydrazine derivatives.
  • Cyclization : The hydrazone undergoes cyclization to form the triazole ring.
  • Thiol Group Introduction : The sulfanyl group is introduced through thiolation reactions.

Biological Activities

The biological activities of this compound are significant and varied:

Antimicrobial Activity

Studies indicate that compounds within the triazoloquinazolinone class exhibit notable antimicrobial properties. For example:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The compound demonstrated inhibition of fungal growth against Candida albicans.

Anticancer Properties

Research has highlighted the potential anticancer effects of triazoloquinazolinones:

  • Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanistic studies suggest that the compound inhibits key enzymes involved in cancer cell proliferation.

Antihistaminic Activity

Similar compounds in this class have been evaluated for antihistaminic properties:

  • A study reported that related triazoloquinazolinones showed significant protection against histamine-induced bronchospasm in animal models.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfanyl group may interact with cysteine residues in target enzymes, leading to inhibition of their activity.
  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Study : A series of triazoloquinazolinones were tested against various pathogens. Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against S. aureus and E. coli .
  • Anticancer Research : In a study involving MCF-7 cells, the compound showed IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM .
  • Histamine-Induced Bronchospasm : In vivo tests on guinea pigs demonstrated that related compounds provided up to 72% protection against bronchospasm induced by histamine .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of triazoloquinazolines exhibit anticonvulsant properties. For instance, compounds synthesized from similar frameworks have demonstrated significant activity in models like the maximal electroshock test (MES) and the rotarod test for neurotoxicity. The structure-activity relationship (SAR) suggests that modifications at the triazole and quinazoline positions can enhance potency against seizures .

Antimicrobial Properties

Triazoloquinazolines have shown promise as antimicrobial agents. Studies have reported that various derivatives possess activity against a range of pathogens including bacteria and fungi. For example, a related compound was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations . The presence of the sulfur atom in the structure may contribute to this activity by enhancing interaction with microbial enzymes.

Anticancer Potential

The triazoloquinazoline scaffold has been explored for its anticancer properties. Compounds within this class have been found to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) . The specific compound in focus may exhibit similar effects due to its structural analogies.

Case Study 1: Anticonvulsant Evaluation

A study synthesized several triazoloquinazoline derivatives and evaluated their anticonvulsant activities. Among them, a derivative closely related to 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a median effective dose (ED50) of 19.0 mg/kg in the MES test, indicating promising anticonvulsant efficacy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial effects, derivatives were screened against Candida albicans and Aspergillus niger. Results indicated that certain modifications to the triazole ring significantly enhanced antifungal activity compared to standard antifungal agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinones exhibit significant variations in bioactivity based on substituent patterns. Below is a detailed comparison of 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with key analogs:

Structural and Pharmacological Comparisons

Compound Name Substituents (Position) Key Activity/Findings Reference ID
Target Compound 4-(4-Ethylphenyl), 1-SH Hypothesized H1-antihistaminic activity (based on analogs); sulfanyl group enhances reactivity -
4-(3-Ethylphenyl)-1-methyl-4H-triazoloquinazolin-5-one (4b) 4-(3-Ethylphenyl), 1-CH3 74.6% protection against histamine-induced bronchospasm; reduced sedation (10%)
1-Methyl-4-(4-chlorophenyl)-4H-triazoloquinazolin-5-one (VII) 4-(4-Chlorophenyl), 1-CH3 72.71% H1-antihistaminic activity; comparable to chlorpheniramine maleate
1-Methyl-4-(4-methoxyphenyl)-4H-triazoloquinazolin-5-one (II) 4-(4-Methoxyphenyl), 1-CH3 71% H1-antihistaminic activity; equipotent to chlorpheniramine
4-Benzyl-1-(4-bromophenyl)-4H-triazoloquinazolin-5-one 4-Benzyl, 1-(4-Bromophenyl) Anticonvulsant activity (ED50: 27.4 mg/kg in MES test)
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazoloquinoline (3f) Triazole fused with quinoline Potent anticonvulsant (ED50: 22.0 mg/kg in PTZ test)

Key Observations:

Substitution at the para position (as in the target compound) versus meta (e.g., compound 4b) could alter receptor binding due to steric or electronic effects .

Role of the Sulfanyl Group:

  • The sulfanyl (-SH) substituent at position 1 distinguishes the target compound from methyl-substituted analogs (e.g., 4b, VII). This group increases electrophilicity, enabling regioselective reactions with alkyl/aryl halides or acylating agents .
  • Sulfur-containing moieties often influence metabolic stability and redox properties, which may reduce oxidative degradation compared to oxygen or nitrogen analogs .

Therapeutic Implications: Methyl-substituted triazoloquinazolinones (e.g., 4b) exhibit strong H1-antihistaminic activity with minimal sedation, suggesting that the target compound’s sulfanyl group could further modulate selectivity for peripheral versus central histamine receptors .

Q & A

Q. Table 1. Key Synthetic Parameters for Triazoloquinazolinone Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDioxaneEnhances cyclization rate
Temperature80–85°CBalances reaction speed/deg
Inert atmosphereArgonPrevents oxidation of S-H
Stoichiometry1:1.2 (hydrazino:donor)Maximizes product formation

Q. Table 2. Comparative Efficacy in Pharmacological Models

ModelED₅₀ (mg/kg)Protection %Sedation %Reference
Histamine (guinea pig)25–3074.610
MES (mouse)88–9495N/A

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